molecular formula C11H14O2 B1678583 4-Isopropylphenyl acetate CAS No. 2664-32-6

4-Isopropylphenyl acetate

Cat. No.: B1678583
CAS No.: 2664-32-6
M. Wt: 178.23 g/mol
InChI Key: SGFXBRIXZGHPBH-UHFFFAOYSA-N
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Description

4-Isopropylphenyl acetate, also known as p-cumenyl acetate, is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of 4-isopropylphenol (p-cumenol) and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylphenyl acetate can be synthesized through the esterification of 4-isopropylphenol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 4-isopropylphenol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then heated, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

4-Isopropylphenyl acetate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-isopropylphenol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the conditions and reagents used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 4-Isopropylphenol and acetic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

4-Isopropylphenyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of 4-isopropylphenyl acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Isopropylphenyl acetate can be compared with other similar compounds such as:

    Phenyl acetate: Lacks the isopropyl group, resulting in different chemical and physical properties.

    4-Isopropylphenol: The precursor to this compound, which lacks the ester functional group.

    Benzyl acetate: Contains a benzyl group instead of an isopropyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications, particularly in the fragrance and flavor industries.

Properties

IUPAC Name

(4-propan-2-ylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXBRIXZGHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181180
Record name p-Cumenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-32-6
Record name Phenol, 4-(1-methylethyl)-, 1-acetate
Source CAS Common Chemistry
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Record name p-Cumenyl acetate
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Record name 2664-32-6
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Record name p-Cumenyl acetate
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Record name p-cumenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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